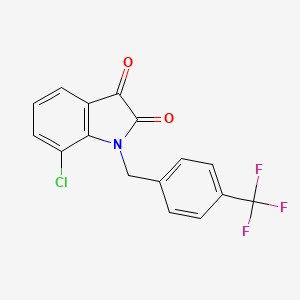

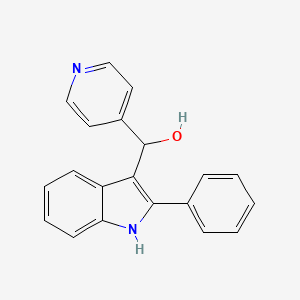

7-Chloro-1-(4-(trifluorométhyl)benzyl)indoline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

VU0238441 est un composé chimique connu sous le nom de modulateur allostérique positif pan-muscarinique des récepteurs de l'acétylcholine. Il interagit avec plusieurs sous-types de récepteurs muscariniques de l'acétylcholine, notamment M1, M2, M3, M5 et M4.

Applications De Recherche Scientifique

VU0238441 has several scientific research applications, including:

Neuroscience: It is used to study the modulation of muscarinic acetylcholine receptors in the brain, which are involved in cognitive functions and neurological disorders.

Pharmacology: The compound is investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease and schizophrenia.

Biochemistry: Researchers use VU0238441 to explore receptor-ligand interactions and signal transduction pathways.

Drug Development: It serves as a lead compound for developing new drugs targeting muscarinic acetylcholine receptors

Mécanisme D'action

Target of Action

The primary targets of 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione are COX-1, COX-2, and β-catenin . These targets play crucial roles in various biological processes. COX-1 and COX-2 are enzymes involved in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological functions and pathological processes, including inflammation and pain. β-catenin is a protein that plays a key role in cell adhesion and gene transcription in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, thereby potentially alleviating inflammation and pain. The inhibition of β-catenin disrupts the Wnt signaling pathway, which may lead to altered cell proliferation and differentiation .

Biochemical Pathways

The compound’s action on COX-1 and COX-2 affects the prostaglandin synthesis pathway , leading to a decrease in prostaglandin levels and potentially reducing inflammation and pain. Its action on β-catenin affects the Wnt signaling pathway , which can influence cell proliferation and differentiation .

Result of Action

The inhibition of COX-1 and COX-2 by 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione can lead to a reduction in inflammation and pain, as these enzymes are involved in the production of prostaglandins, which mediate these processes . The compound’s inhibition of β-catenin can disrupt the Wnt signaling pathway, potentially leading to altered cell proliferation and differentiation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de VU0238441 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau d'isatine : Le noyau d'isatine est synthétisé par une série de réactions impliquant la condensation de dérivés d'aniline avec du chlorure d'oxalyle, suivie d'une cyclisation.

Introduction de substituants : Des substituants spécifiques, tels que des groupes trifluorométhoxy et benzyle, sont introduits par des réactions de substitution nucléophile.

Assemblage final : Le composé final est assemblé en couplant le noyau d'isatine avec les substituants appropriés dans des conditions contrôlées

Méthodes de production industrielle

La production industrielle de VU0238441 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Les points clés à prendre en compte sont les suivants :

Température et durée de réaction : Optimisation de ces paramètres pour garantir une conversion complète des intermédiaires.

Techniques de purification : Utilisation de techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée

Analyse Des Réactions Chimiques

Types de réactions

VU0238441 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.

Substitution : Les réactions de substitution nucléophile et électrophile sont courantes pour l'introduction de différents substituants

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les nucléophiles sont utilisés dans des conditions contrôlées

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de VU0238441 avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique .

Applications de la recherche scientifique

VU0238441 a plusieurs applications de recherche scientifique, notamment :

Neurosciences : Il est utilisé pour étudier la modulation des récepteurs muscariniques de l'acétylcholine dans le cerveau, qui sont impliqués dans les fonctions cognitives et les troubles neurologiques.

Pharmacologie : Le composé est étudié pour ses effets thérapeutiques potentiels dans des affections telles que la maladie d'Alzheimer et la schizophrénie.

Biochimie : Les chercheurs utilisent VU0238441 pour explorer les interactions récepteur-ligand et les voies de transduction du signal.

Développement de médicaments : Il sert de composé de tête pour le développement de nouveaux médicaments ciblant les récepteurs muscariniques de l'acétylcholine

Mécanisme d'action

VU0238441 exerce ses effets en se liant aux récepteurs muscariniques de l'acétylcholine et en agissant comme un modulateur allostérique positif. Cela signifie qu'il améliore la réponse du récepteur à l'acétylcholine, un neurotransmetteur. Le composé interagit avec des sites spécifiques sur le récepteur, ce qui entraîne des changements conformationnels qui augmentent l'activité du récepteur. Les cibles moléculaires comprennent les sous-types M1, M2, M3, M5 et M4 des récepteurs muscariniques de l'acétylcholine .

Comparaison Avec Des Composés Similaires

Composés similaires

VU0119498 : Un analogue de VU0238441 avec des propriétés de modulation des récepteurs similaires.

VU0152100 : Un autre modulateur des récepteurs muscariniques de l'acétylcholine avec des affinités de liaison distinctes.

Unicité

VU0238441 est unique en raison de sa large activité sur plusieurs sous-types de récepteurs muscariniques de l'acétylcholine. Sa capacité à moduler positivement ces récepteurs en fait un outil précieux pour étudier la fonction des récepteurs et développer des agents thérapeutiques .

Propriétés

IUPAC Name |

7-chloro-1-[[4-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3NO2/c17-12-3-1-2-11-13(12)21(15(23)14(11)22)8-9-4-6-10(7-5-9)16(18,19)20/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAQTWNDRFRVOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C(=O)C2=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2408968.png)

![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-phenylacetamide](/img/structure/B2408970.png)

![N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408975.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2408978.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)

![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)

![2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2408985.png)

![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)

![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)